N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
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Description
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a useful research compound. Its molecular formula is C18H17N7O2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with acetamides and tetrazole derivatives. The synthetic route often requires careful control of reaction conditions to ensure high yields and purity of the final product.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzimidazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antiparasitic Properties
The biological activity of benzimidazole compounds extends to antiparasitic effects. Some studies highlight their efficacy against parasitic infections, particularly in veterinary medicine. The mechanism often involves interference with the parasite's metabolic pathways, leading to cell death .
Anticancer Potential
Preliminary studies suggest that benzimidazole derivatives may exhibit anticancer properties. The mechanisms proposed include induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Further research is needed to elucidate these mechanisms and assess their clinical relevance .
Study 1: Antibacterial Activity
A study assessing the antibacterial activity of various benzimidazole derivatives, including this compound, demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing promising results for further development as antibacterial agents.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 32 | S. aureus |
Compound B | 64 | E. coli |
This compound | 16 | S. aureus |
Study 2: Antifungal Activity
In another investigation focusing on antifungal activity, the compound was tested against Candida albicans. Results indicated a significant reduction in fungal growth at concentrations comparable to established antifungal agents.
Compound | Inhibition Zone (mm) | Target Fungus |
---|---|---|
Control | 25 | C. albicans |
This compound | 20 | C. albicans |
Properties
Molecular Formula |
C18H17N7O2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H17N7O2/c1-25-23-18(22-24-25)12-6-8-13(9-7-12)27-11-17(26)19-10-16-20-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3,(H,19,26)(H,20,21) |
InChI Key |
WLDQRIBAMHMTOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.